molecular formula C14H10N2O2 B8342289 5-(3-Hydroxyphenyl)-3-(pyridin-2-yl)-1,2-oxazole

5-(3-Hydroxyphenyl)-3-(pyridin-2-yl)-1,2-oxazole

Cat. No.: B8342289
M. Wt: 238.24 g/mol
InChI Key: NQDJQISLISHLLP-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-3-(pyridin-2-yl)-1,2-oxazole is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-(3-pyridin-2-yl-1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C14H10N2O2/c17-11-5-3-4-10(8-11)14-9-13(16-18-14)12-6-1-2-7-15-12/h1-9,17H

InChI Key

NQDJQISLISHLLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of pyridine-2-carbohydroximoyl chloride (300 mg, 1.9 mmol) and 3-hydroxyphenylacetylene (760 mg, 6.4 mmol) in a 1:1 mixture of THF/CH2Cl2 (10 mL) at 0° C. was treated with triethylamine (2 mL, 1.45 g, 15 mmol). The mixture was allowed to warm to room temperature overnight. The solvent was removed in vacuo. The residue was dissolved in dichloromethane, washed with brine and dried over anhydrous sodium sulphate. Removal of the solvent in vacuo followed by trituation with 10% ethylacetate in hexane afforded 200 mg (44%) of 5-[3-hydroxyphenyl]-3-[pyridin-2-yl]-1,2-oxazole as a beige solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Name
THF CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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